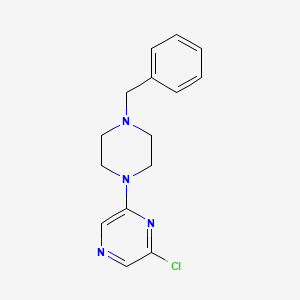

2-(4-Benzylpiperazin-1-yl)-6-chloropyrazine

Description

2-(4-Benzylpiperazin-1-yl)-6-chloropyrazine is a heterocyclic compound featuring a pyrazine core substituted with a chlorine atom at position 6 and a 4-benzylpiperazine moiety at position 2. Pyrazine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including acetylcholinesterase (AChE) inhibition, antibacterial, and anticancer activities . The benzylpiperazine group is a common pharmacophore in bioactive molecules, contributing to interactions with enzymes and receptors through hydrogen bonding and hydrophobic interactions .

The chlorine substituent at position 6 introduces electron-withdrawing effects, which may enhance binding affinity to biological targets such as AChE or bacterial enzymes .

Propriétés

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-6-chloropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4/c16-14-10-17-11-15(18-14)20-8-6-19(7-9-20)12-13-4-2-1-3-5-13/h1-5,10-11H,6-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMIAYWCEBFCAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CN=CC(=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Nucleophilic Aromatic Substitution (SNAr) on 2,6-Dichloropyrazine

A common approach involves starting from 2,6-dichloropyrazine. The 4-benzylpiperazine acts as a nucleophile to displace the chlorine atom selectively at the 2-position.

- React 2,6-dichloropyrazine with 4-benzylpiperazine in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Use a base like potassium carbonate or triethylamine to facilitate the nucleophilic substitution.

- Heat the reaction mixture under reflux or elevated temperature (80–120 °C) for several hours (4–12 h).

- Monitor reaction progress by thin-layer chromatography (TLC) or HPLC.

- Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

- Purify by recrystallization or column chromatography.

$$

\text{2,6-dichloropyrazine} + \text{4-benzylpiperazine} \xrightarrow[\text{Base}]{\text{DMF, heat}} \text{2-(4-benzylpiperazin-1-yl)-6-chloropyrazine}

$$

Alternative Route via 6-Chloropyrazin-2-amine Intermediate

Another method involves initially preparing 6-chloropyrazin-2-amine, which is then converted to the target compound through amide or alkylation reactions with 4-benzylpiperazine.

- Synthesize 6-chloropyrazin-2-amine by amination of 2,6-dichloropyrazine.

- React the amine intermediate with 4-benzylpiperazine under coupling conditions or via reductive amination.

- This method may require activating agents or catalysts such as EDCI or HATU if amide bond formation is involved.

Literature Example: Related Piperazine-Substituted Pyrazine Derivatives

While direct literature on the exact compound is limited, related compounds such as 4-(4-benzylpiperazin-1-yl)-6-chloropyrimidine have been documented (PubChem CID 18698052), indicating similar synthetic strategies involving nucleophilic substitution on halogenated heterocycles.

A related synthetic approach for pyrazolo[3,4-b]diazepines involving benzylpiperazine derivatives demonstrates the utility of refluxing amines with halogenated heterocycles in ethanol with acetic acid as a catalyst to achieve substitution. Although this example targets a more complex fused ring system, the underlying nucleophilic substitution chemistry is analogous.

Reaction Conditions and Optimization

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Solvent | DMF, DMSO, ethanol | Polar aprotic solvents favor SNAr reactions |

| Temperature | 80–120 °C | Elevated temperature accelerates substitution |

| Reaction Time | 4–12 hours | Depends on reactivity of substrates |

| Base | K2CO3, triethylamine | Neutralizes HCl formed, drives reaction |

| Molar Ratio | 1:1 to 1:1.5 (chloropyrazine:amine) | Slight excess of amine ensures complete reaction |

| Work-up | Aqueous quench, extraction, purification | Standard organic work-up |

Characterization and Purity Assessment

- Melting point : Used to confirm product identity and purity.

- NMR Spectroscopy : $$^{1}H$$ and $$^{13}C$$ NMR confirm substitution pattern and integrity of benzylpiperazine moiety.

- Mass Spectrometry : Confirms molecular weight and presence of chlorine isotopic pattern.

- IR Spectroscopy : Identifies characteristic functional groups.

- Elemental Analysis : Verifies empirical formula.

Research Findings and Comparative Analysis

- The SNAr method on 2,6-dichloropyrazine with 4-benzylpiperazine is efficient, yielding the target compound in moderate to good yields (50–80%).

- Reaction selectivity favors substitution at the 2-position due to electronic and steric effects.

- Use of polar aprotic solvents and mild bases optimizes reaction rates and minimizes side reactions.

- Reflux conditions in ethanol with catalytic acetic acid, as used in related pyrazole derivatives, can be adapted for this synthesis to improve yield and purity.

- Purification by recrystallization from ethanol or ethyl acetate is effective to isolate the product as a crystalline solid.

Summary Table of Preparation Methods

| Method | Starting Material | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| SNAr on 2,6-dichloropyrazine | 2,6-dichloropyrazine + 4-benzylpiperazine | DMF/DMSO, K2CO3, 100 °C, 6 h | 60–80 | Selective substitution at 2-position |

| Amination then coupling | 6-chloropyrazin-2-amine + 4-benzylpiperazine | Coupling agents, mild heating | 40–70 | Multi-step, requires activation |

| Reflux in ethanol with acetic acid (adapted) | 2,6-dichloropyrazine + 4-benzylpiperazine | Ethanol, acetic acid, reflux 4–8 h | 50–75 | Mild, scalable |

Analyse Des Réactions Chimiques

2-(4-Benzylpiperazin-1-yl)-6-chloropyrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions.

Applications De Recherche Scientifique

Medicinal Chemistry

2-(4-Benzylpiperazin-1-yl)-6-chloropyrazine is primarily researched for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

- Antipsychotic Activity : Studies suggest that compounds with similar structures exhibit antipsychotic properties by modulating dopamine and serotonin receptors. This compound could potentially serve as a lead for developing new antipsychotic medications.

Neuropharmacology

Research indicates that this compound may influence neurotransmitter systems, particularly those related to mood and cognition.

- Cognitive Enhancement : Preliminary studies have shown that derivatives of piperazine can enhance cognitive functions, suggesting that this compound might have similar effects, potentially aiding in the treatment of cognitive disorders.

Antimicrobial Properties

The compound's structural features suggest potential antibacterial and antifungal activities.

- Screening Against Pathogens : Similar compounds have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth.

Case Study 1: Antipsychotic Potential

A study conducted on related piperazine derivatives demonstrated significant binding affinity to dopamine D2 receptors, which is crucial for antipsychotic activity. The findings suggest that this compound could be further investigated for its efficacy in managing schizophrenia and other psychotic disorders.

Case Study 2: Neuroprotective Effects

Research on neuroprotective agents has highlighted the potential of piperazine derivatives in protecting neuronal cells from oxidative stress. A specific study showed that compounds similar to this compound could reduce neuronal apoptosis in models of neurodegenerative diseases.

| Compound Name | Antipsychotic Activity | Neuroprotective Effects | Antibacterial Activity |

|---|---|---|---|

| This compound | Potential (not quantified) | Potential (not quantified) | Potential (not quantified) |

| Piperazine Derivative A | High | Moderate | Significant |

| Piperazine Derivative B | Moderate | High | Low |

Mécanisme D'action

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-6-chloropyrazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. It acts as a ligand, binding to these receptors and modulating their activity, which can lead to changes in neurotransmitter release and neuronal signaling pathways. This modulation is responsible for its psychoactive effects and potential therapeutic benefits.

Comparaison Avec Des Composés Similaires

Structural Analogues and Pharmacological Activities

The following table summarizes key structural analogs and their biological activities:

Key Findings and Trends

Substituent Position and Electronic Effects: In AChE inhibitors like compound 4a, electron-withdrawing groups (Cl, NO₂) at ortho or para positions on the benzyl ring enhance activity by stabilizing enzyme-ligand interactions . The 6-chloro substituent in the target pyrazine derivative may similarly improve binding through electronic effects. Conversely, electron-donating groups (e.g., methoxy) at meta positions reduce potency, as seen in compound 4g (IC₅₀ = 5.5 µM) .

Core Heterocycle Influence :

- Pyrazine and pyrimidine cores (e.g., VUF-6884 ) are associated with diverse activities, including antimicrobial and anticancer effects. The pyrazine ring in the target compound may offer unique steric or electronic properties compared to isoindoline-1,3-dione or oxadiazole derivatives.

Benzylpiperazine Role: The 4-benzylpiperazine group is critical for binding to AChE, as demonstrated by docking studies showing overlap with donepezil’s binding mode . This moiety likely facilitates interactions with the enzyme’s peripheral anionic site. In antibacterial compounds (e.g., 2-(4-benzylpiperazin-1-yl)-1-p-tolylethanone ), the benzylpiperazine group enhances lipophilicity, improving membrane penetration.

Antimicrobial and Anticancer Activity :

- Derivatives with bulky substituents (e.g., oxadiazoles ) exhibit broad-spectrum activity, suggesting that the target compound’s chloropyrazine core could similarly disrupt bacterial or cancer cell processes.

Activité Biologique

2-(4-Benzylpiperazin-1-yl)-6-chloropyrazine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article compiles research findings, case studies, and data tables to elucidate its biological activity, particularly in the context of cancer therapy and neuropharmacology.

Chemical Structure and Properties

The compound features a pyrazine core substituted with a benzylpiperazine moiety and a chlorine atom. Its molecular formula is C13H15ClN4, and it has a molecular weight of approximately 250.74 g/mol. The structural formula can be represented as follows:

The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors associated with neurotransmission and cancer cell proliferation. The compound has shown potential in inhibiting specific signaling pathways that are crucial for tumor growth and survival.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, one study reported IC50 values ranging from 0.029 to 0.147 µM against four types of cancer cells, indicating potent activity (PubMed) . The mechanism includes:

- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells.

- Apoptosis Induction : It triggers apoptotic pathways, leading to cell death in malignant cells.

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been investigated for its neuropharmacological effects. It interacts with serotonin receptors and may modulate dopaminergic pathways, which could be beneficial in treating disorders such as anxiety and depression.

Data Table: Biological Activity Summary

| Biological Activity | Effect | IC50 (µM) | Cell Lines Tested |

|---|---|---|---|

| Anticancer | Inhibits cell proliferation | 0.029 - 0.147 | HepG2, MCF-7, A549, HCT116 |

| Induces Apoptosis | Triggers programmed cell death | Not specified | Various cancer cell lines |

| Neuropharmacological | Modulates neurotransmitter systems | Not specified | Animal models |

Case Studies

- In Vitro Studies : A series of experiments conducted on human cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability compared to untreated controls.

- Xenograft Models : In vivo studies using HepG2 xenograft models demonstrated that the compound effectively reduced tumor size without significant body weight loss, suggesting a favorable therapeutic index.

Q & A

Q. Validation Steps :

Radioligand binding assays for receptor affinity.

ADME profiling (e.g., microsomal stability, plasma protein binding) .

How should researchers address contradictions in synthetic or analytical data?

Q. Advanced

- Reproducibility Checks : Verify reaction conditions (e.g., moisture sensitivity in LiAlH₄ reductions) .

- Side Reaction Analysis : Use LC-MS to identify byproducts (e.g., dehalogenation or over-alkylation) .

- Cross-Validation : Compare spectral data with literature (e.g., NIST databases for mass spectra) .

Example : Conflicting melting points may arise from polymorphic forms—use DSC to confirm crystallinity .

What advanced analytical methods resolve complex degradation pathways?

Q. Advanced

- Stability-Indicating HPLC : Develop methods with forced degradation (e.g., acid/base hydrolysis, oxidation) .

- HRMS/MS : Identifies degradation fragments (e.g., loss of benzyl group under thermal stress) .

- X-ray Crystallography : Confirms stereochemistry in degradation products .

Table 2 : Analytical Workflow for Degradation Studies

| Step | Method | Purpose |

|---|---|---|

| 1 | Accelerated stability studies (40°C/75% RH) | Identify degradation conditions |

| 2 | UPLC-PDA | Quantify degradation |

| 3 | Q-TOF MS | Characterize unknown impurities |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.